Fenfluramine Impurity

Description

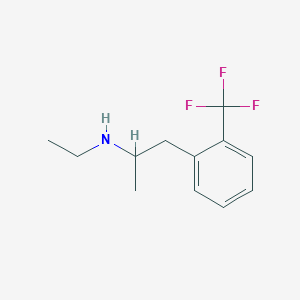

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYVPQOWESNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Characterization of Fenfluramine Degradation Kinetics

Topic: Literature Review of Fenfluramine Degradation Kinetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine), historically known for its anorectic properties, has seen a therapeutic resurgence as Fintepla® for the treatment of Dravet syndrome.[1] While the hydrochloride salt exhibits robust thermal stability, its secondary amine structure renders it susceptible to specific degradation pathways, most notably oxidative dealkylation and N-oxidation.

This technical guide synthesizes the chemical stability profile of fenfluramine, detailing the kinetics of its degradation, the structural elucidation of its impurities, and the protocols required to validate its shelf-life. It is designed to serve as a self-validating manual for analytical scientists developing stability-indicating methods (SIMs).

Chemical Architecture & Lability

The stability of fenfluramine is dictated by two primary functional groups:

-

The Secondary Amine: The N-ethyl group is the primary site of lability. It is prone to oxidative attack (forming N-oxides) and dealkylation (forming norfenfluramine).

-

The Trifluoromethyl Group: Located at the meta position of the phenyl ring, this group is electron-withdrawing, generally deactivating the aromatic ring against electrophilic attack but remaining stable under standard pharmaceutical storage conditions.

Visualization: Sites of Chemical Lability

The following diagram illustrates the core structure and the specific sites prone to degradation.

Caption: Figure 1. Structural analysis of Fenfluramine highlighting the N-ethyl amine as the primary locus for degradation reactions.

Forced Degradation Protocols & Kinetics

To establish the kinetic profile of fenfluramine, "stress testing" must be performed beyond standard ICH Q1A(R2) conditions. The following protocols are designed to target the specific vulnerabilities of the molecule.

Experimental Design for Stress Testing

The following table summarizes the recommended stress conditions to generate ~10-20% degradation, ideal for kinetic modeling.

| Stress Type | Agent / Condition | Duration | Expected Mechanism | Primary Degradant |

| Acid Hydrolysis | 1.0 N HCl @ 80°C | 24–48 Hours | Amide/Nitrile hydrolysis (minor) | Limited degradation observed |

| Base Hydrolysis | 1.0 N NaOH @ 80°C | 24–48 Hours | Base-catalyzed cleavage | Limited degradation observed |

| Oxidation | 3%–30% H₂O₂ @ RT | 2–24 Hours | N-oxidation, Radical attack | Fenfluramine N-oxide , Norfenfluramine |

| Thermal | 105°C (Solid State) | 7 Days | Pyrolysis / Elimination | Stable (Form 1) |

| Photolysis | 1.2 million lux hours | 7 Days | Photo-oxidation | Unidentified polar degradants |

Expert Insight: Fenfluramine HCl is remarkably stable against hydrolysis and thermal stress (solid state stable at 150°C for 7 days). The critical kinetic pathway is oxidation . When designing the study, focus sampling points heavily on the peroxide arm to capture the rate constant (

) accurately.

Kinetic Modeling of Oxidative Degradation

The oxidative degradation of fenfluramine typically follows pseudo-first-order kinetics when the oxidizing agent is in excess.

Equation:

Where:

- = Concentration of Fenfluramine remaining

- = Initial Concentration

- = Observed rate constant

- = Time[2][3][4][5][6][7]

To determine the activation energy (

Degradation Pathways

The degradation of fenfluramine is dominated by modifications to the ethyl-amino side chain. The two primary pathways are N-dealkylation (mimicking metabolic pathways) and N-oxidation .

Pathway Elucidation

-

N-Dealkylation: Loss of the ethyl group leads to Norfenfluramine .[8] This is also the major active metabolite in vivo, but in stability studies, it arises via radical-mediated oxidative mechanisms.

-

N-Oxidation: Direct oxidation of the nitrogen lone pair forms Fenfluramine N-oxide (+16 Da mass shift).

-

Excipient Interactions: In the presence of formaldehyde (impurity in PEG or starch), the secondary amine can form N-methyl derivatives or Schiff bases.

Visualization: Degradation Cascade

Caption: Figure 2. Primary degradation pathways of Fenfluramine under oxidative stress and excipient interaction.

Analytical Methodologies (HPLC-UV/MS)

To accurately quantify these kinetics, a Stability-Indicating Method (SIM) must be employed. Standard C18 chemistry is effective, but pH control is critical due to the basicity of the amine.

Recommended Chromatographic Conditions

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or Phosphate Buffer pH 2.5.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 20% B

-

15 min: 80% B

-

20 min: 20% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 262 nm (Max absorption) or 210 nm (for trace aliphatic impurities).

-

Validation Criterion: Resolution (

) > 2.0 between Fenfluramine and Norfenfluramine.

Self-Validation Check: Ensure that the "Fenfluramine N-oxide" peak (eluting earlier than parent due to polarity) is spectrally pure using a Diode Array Detector (DAD).

References

-

US Food and Drug Administration (FDA). (2020). NDA 212102 Multi-Disciplinary Review and Evaluation: FINTEPLA (fenfluramine) oral solution. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). Assessment Report: Fintepla (fenfluramine). Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Fenfluramine Compound Summary. Retrieved from [Link]

- Zogenix, Inc. (2019). Fenfluramine compositions and methods of preparing the same. U.S. Patent 10,351,510.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Species differences in the kinetics and metabolism of fenfluramine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. bepls.com [bepls.com]

- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fenfluramine Impurity|High-Quality Research Standards [benchchem.com]

fenfluramine impurity reference standard availability

Title: Strategic Sourcing and Analytical Control of Fenfluramine Impurity Reference Standards: A Technical Guide

Executive Summary

The resurgence of Fenfluramine (Fintepla®) as a vital orphan drug for Dravet syndrome has reignited the critical need for rigorous impurity profiling. Unlike its historical context in weight management, the modern therapeutic window requires absolute control over specific impurities—most notably Norfenfluramine—due to their established valvulopathic risks. This guide addresses the "Availability Gap" often encountered by analytical scientists: the disconnect between regulatory requirements (ICH Q3A/B) and the practical sourcing of qualified reference standards. We analyze the chemical origins of these impurities, define sourcing strategies for primary and secondary standards, and provide a validated framework for their analytical application.

Part 1: The Criticality of Impurity Profiling

In the development of Fenfluramine Hydrochloride, impurity control is not merely a compliance exercise; it is a safety imperative. The molecule, N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine, is subject to specific degradation pathways and synthetic by-products that mimic the active pharmaceutical ingredient (API) physicochemically but diverge significantly in toxicological profile.

Regulatory Drivers:

-

ICH Q3A/Q3B: Thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) are strictly enforced.

-

Cardiotoxicity: The metabolite and impurity Norfenfluramine is a potent 5-HT2B receptor agonist. Its presence in the drug product must be minimized to prevent cumulative cardiac valve thickening.

-

Genotoxicity (ICH M7): Recent scrutiny on nitrosamines requires monitoring of N-nitrosofenfluramine, particularly if nitrite sources are present during manufacturing or storage.

Part 2: Anatomy of Fenfluramine Impurities

To select the correct reference standard, one must understand the impurity's origin. Fenfluramine impurities generally fall into three classes: Process-Related (Synthetic), Degradation Products, and Stereochemical Isomers.

The Chemical Lineage

The commercial synthesis typically involves the reductive amination of 1-(3-trifluoromethylphenyl)-2-propanone with ethylamine.

Key Impurities & Origins:

| Impurity Name | Chemical Identity | Origin | CAS No.[1][2][3][4][5][6] (Ref) |

| Norfenfluramine | 1-[3-(trifluoromethyl)phenyl]propan-2-amine | Degradation (N-deethylation) or Process (Ammonia contaminant) | 673-18-7 (HCl) |

| Fenfluramine Alcohol | 1-[3-(trifluoromethyl)phenyl]propan-2-ol | Process (Reduction of ketone starting material) | 621-45-4 |

| Fenfluramine Ketone | 1-[3-(trifluoromethyl)phenyl]propan-2-one | Process (Unreacted Starting Material) | 21906-39-8 |

| Isomer Impurities | o-Fenfluramine / p-Fenfluramine | Process (Regioisomers in SM synthesis) | 172953-70-7 (o) |

| N-Nitroso | N-nitrosofenfluramine | Degradation (Nitrosation) | N/A (Custom) |

Visualization of Impurity Pathways

Figure 1: Synthetic and degradation pathways leading to key Fenfluramine impurities.

Part 3: Reference Standard Availability & Sourcing Strategy

Availability is often the bottleneck in method validation. While pharmacopeial bodies (USP/EP) list Fenfluramine HCl, specific impurity standards often require commercial third-party sourcing.

Sourcing Hierarchy

A "Self-Validating" protocol requires establishing a hierarchy of standards to ensure traceability.

-

Primary Standards (Pharmacopeial):

-

Source: USP or EDQM (EP).

-

Availability: Generally available for the API (Fenfluramine HCl) and major impurities (e.g., Norfenfluramine).

-

Use: Calibration of secondary standards; Dispute resolution.

-

-

Secondary/Working Standards (Commercial Certified Reference Materials - CRMs):

-

Source: LGC Standards, Merck (Sigma), Toronto Research Chemicals (TRC), Cayman Chemical.

-

Availability: High.[2] These vendors often stock the specific process impurities (Alcohol, Ketone) that pharmacopeias may not provide individually.

-

Validation: Must come with a CoA including H-NMR, Mass Spec, and HPLC Purity (>98%).

-

-

Custom Synthesis:

-

Scenario: Required for N-nitrosofenfluramine or specific stereoisomers (e.g., pure d-norfenfluramine) if not in catalog.

-

Lead Time: Typically 4-8 weeks.

-

Supply Chain Risk Mitigation Table

| Standard Type | Primary Vendor Examples | Risk Level | Mitigation Strategy |

| API (Fenfluramine HCl) | USP, EDQM | Low | Maintain 12-month stock; Monitor pharmacopeial updates. |

| Norfenfluramine | Cayman, TRC, LGC | Low-Med | Controlled substance in some jurisdictions; Plan for license delays. |

| Alcohol/Ketone Impurities | TRC, SynZeal, Veeprho | Medium | Batch-specific purity varies; Always re-qualify against Primary API standard via RRF. |

| Deuterated Internal Stds | C/D/N Isotopes, Alsachim | High | Expensive; Use only for LC-MS/MS methods. |

Part 4: Analytical Method Development & Validation

Having the standard is useless without a robust method. The following protocol is designed for the separation of Fenfluramine from its polar metabolites and non-polar process impurities.

Recommended HPLC Protocol (UV-Detection)

Rationale: Amine impurities interact strongly with silanols on silica columns, leading to tailing. A high-pH stable C18 or a charged surface hybrid (CSH) column with an acidic buffer is required to protonate the amines and improve peak shape.

-

Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0 min: 90% A / 10% B

-

15 min: 50% A / 50% B

-

20 min: 10% A / 90% B

-

25 min: 90% A / 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Maximal sensitivity for phenyl ring) and 264 nm (Selectivity).

-

Temperature: 40°C.

Standard Qualification Workflow

Before using a purchased impurity standard, you must verify its identity and purity.

Figure 2: Workflow for qualifying incoming impurity reference standards.

Protocol Step: RRF Calculation

-

Prepare equimolar solutions of Fenfluramine API (Primary Std) and the Impurity Standard.

-

Inject both into the HPLC system.

-

Calculate Relative Response Factor (RRF):

-

Why this matters: If you cannot source a 99.9% pure impurity standard, knowing the RRF allows you to quantify the impurity in samples using the API standard curve, correcting for the detector response difference.

Part 5: Handling and Stability

-

Hygroscopicity: Fenfluramine HCl is not significantly hygroscopic, but Norfenfluramine HCl can be. Store all standards in a desiccator at 2-8°C.

-

Light Sensitivity: Halogenated compounds can undergo photolysis. Store in amber vials.

-

Solution Stability: Prepare stock solutions in Methanol. Stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh to prevent hydrolysis or microbial growth.

References

-

International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2020). NDA 212102 Multi-Disciplinary Review and Evaluation: FINTEPLA (fenfluramine). Retrieved from [Link][7][8][9]

-

European Medicines Agency (EMA). (2020). Assessment Report: Fintepla (fenfluramine).[10] Retrieved from [Link][7]

-

PubChem. (n.d.). Fenfluramine (Compound CID 3337). National Library of Medicine. Retrieved from [Link][5]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Understanding Fenfluramine Photostability and Degradation: A Technical Guide

Executive Summary & Clinical Context

Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine) has re-emerged in the pharmacopeia under the trade name Fintepla for the treatment of Dravet syndrome.[1] Unlike its historical use as an appetite suppressant, its current application requires rigorous control of impurities due to the high-risk profile of the patient population (pediatric epilepsy) and the molecule's known association with valvulopathy when used indiscriminately.

Understanding the photostability of Fenfluramine is not merely a regulatory checkbox (ICH Q1B); it is critical for preventing the formation of Norfenfluramine , a potent active metabolite with a longer half-life and distinct pharmacological activity (5-HT2B agonism).[1] This guide provides a mechanistic and practical framework for assessing fenfluramine stability.[1]

Mechanistic Analysis of Degradation

Chemical Susceptibility

Fenfluramine belongs to the amphetamine class, characterized by a phenethylamine backbone. Its stability profile is defined by two key structural features:

-

Trifluoromethyl Group (-CF3) at the meta position: This electron-withdrawing group deactivates the benzene ring, making it relatively resistant to electrophilic aromatic substitution or direct oxidation on the ring.[1]

-

Secondary Amine (N-ethyl group): This is the "soft spot" of the molecule.[1] Secondary amines are susceptible to oxidative dealkylation, a process significantly accelerated by high-energy photons (UV light) and transition metals.[1]

The Photolytic Pathway

While Fenfluramine absorbs weakly in the near-UV spectrum (due to the lack of extended conjugation), high-intensity light (specifically UV-B and UV-A) can initiate radical mechanisms.[1] The primary degradation pathway mimics oxidative metabolism but proceeds via a radical intermediate rather than enzymatic catalysis.

The Mechanism:

-

Initiation: UV light abstracts a hydrogen atom from the

-carbon (adjacent to the nitrogen), forming a carbon-centered radical.[1] -

Propagation: This radical reacts with molecular oxygen (

) to form a peroxyl radical, which eventually stabilizes into an imine intermediate. -

Hydrolysis: The unstable imine hydrolyzes to release acetaldehyde and Norfenfluramine .[1]

Visualization of the Degradation Pathway

The following diagram illustrates the transformation of Fenfluramine to Norfenfluramine under photo-oxidative stress.

Caption: Radical-mediated N-dealkylation of Fenfluramine to Norfenfluramine under photo-oxidative conditions.

Experimental Protocol: ICH Q1B Compliance

To validate the stability of Fenfluramine drug substance (DS) or drug product (DP), a "self-validating" experimental design is required.[1] This means the experiment must include controls that prove any observed degradation is due to light and not heat.

The "Dark Control" Principle

Many researchers fail photostability studies because they cannot distinguish between thermal degradation and photodegradation. Light sources generate heat.[1]

-

Requirement: A "Dark Control" sample must be wrapped in aluminum foil and placed inside the same photostability chamber as the exposed samples.

-

Logic: If the Dark Control degrades, the molecule is thermally unstable, not photolabile. If only the exposed sample degrades, it is photolabile.

Step-by-Step Workflow

Phase 1: Forced Degradation (Stress Testing)

-

Objective: Identify degradation products and validate analytical methods.

-

Sample: 1 mg/mL Fenfluramine HCl in water (Solution) and thin layer powder (Solid).

-

Light Source: Xenon arc lamp (ID65) or Cool White Fluorescent + Near UV (Option 2).

-

Exposure: Expose until significant degradation (10-20%) is observed or 1.2 million lux hours is reached.[1]

Phase 2: Confirmatory Testing (Regulatory)

-

Objective: Confirm shelf-life stability.

-

Standard: ICH Q1B limits.

Experimental Workflow Diagram

Caption: Decision tree for ICH Q1B photostability assessment, emphasizing the critical role of the Dark Control.

Analytical Strategy & Data Interpretation

LC-MS Method Parameters

To detect Norfenfluramine and other polar degradants, a standard C18 Reverse Phase method is often insufficient due to the polarity of the amine.

-

Column: C18 with embedded polar group or Phenyl-Hexyl (for better selectivity of the aromatic ring).[1]

-

Mobile Phase:

-

Detection:

-

UV: 210 nm (Fenfluramine has low UV absorbance; 254 nm is often too insensitive).

-

MS: ESI Positive Mode (

).

-

Representative Degradation Profile

The following table summarizes the expected stability profile of Fenfluramine HCl based on its chemical structure and regulatory assessment reports.

| Stress Condition | Expected Stability | Major Degradant(s) | Mechanism |

| Photolysis (Solid) | High Stability | None / Trace | Crystal lattice protects reactive sites.[1] |

| Photolysis (Solution) | Moderate/Low | Norfenfluramine, N-Oxides | Radical-mediated N-dealkylation.[1] |

| Acid Hydrolysis | High Stability | None | Trifluoromethyl & secondary amine are acid stable.[1] |

| Base Hydrolysis | High Stability | None | Resistant to basic hydrolysis at ambient temp.[1] |

| Oxidation ( | Low Stability | N-Oxides, Norfenfluramine | Direct oxidation of nitrogen lone pair.[1] |

Technical Note: In the commercial formulation (Fintepla), the pH is adjusted to ~5.0. This acidic environment protonates the nitrogen, which significantly increases photostability by reducing the electron density available for radical attack [1].

Mitigation Strategies

If photolability is observed during development, the following mitigation hierarchy should be applied:

-

Primary Packaging: Use amber glass (Type III) or opaque HDPE bottles. This blocks UV transmission <380nm.[1]

-

Formulation pH: Maintain pH < 6.0 to ensure the amine exists primarily as the ammonium salt (

), which is less reactive than the free base.[1] -

Excipients: Avoid excipients with high peroxide impurities (e.g., certain grades of PEG or Polysorbates) which can initiate the radical chain reaction even in the dark.

References

-

European Medicines Agency (EMA). (2020).[1][5] Assessment Report: Fintepla (fenfluramine).[5][6][7][8][9] Procedure No. EMEA/H/C/003933/0000.[1] Link

-

International Council for Harmonisation (ICH). (1996).[1] Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][10][11][12][13]Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3337, Fenfluramine.[1]Link

-

Waters Corporation. (2020).[1] Utilizing UPLC-MS for Conducting Forced Degradation Studies.Link

Sources

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ikev.org [ikev.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncpe.ie [ncpe.ie]

- 6. ema.europa.eu [ema.europa.eu]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

GC-MS method for residual solvent detection in fenfluramine

Application Note: High-Sensitivity Headspace GC-MS Quantitation of Residual Solvents in Fenfluramine Hydrochloride

Executive Summary & Clinical Context

Fenfluramine Hydrochloride, historically known as an appetite suppressant, has been repurposed as a critical orphan drug (e.g., Fintepla) for the treatment of seizures associated with Dravet syndrome. Given this pediatric and vulnerable patient population, the control of Residual Solvents (RS) is not merely a compliance exercise but a critical safety mandate.

While USP <467> recommends Flame Ionization Detection (FID) for general screening, this protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . We transition to MS to address specific challenges in Fenfluramine synthesis:

-

Co-elution Risks: Complex reductive amination pathways can generate volatile amine impurities that co-elute with standard solvents on G43 columns.

-

Sensitivity: Enhanced detection limits (LOD) for Class 1 and 2 solvents (e.g., Dichloromethane, Toluene) well below ICH Q3C(R8) limits.

-

Confirmation: Unambiguous spectral identification of unexpected peaks, preventing "false positives" common in FID analysis.

Regulatory Framework & Target Analytes

This method is validated against ICH Q2(R2) guidelines and complies with ICH Q3C(R8) limits. Based on standard Fenfluramine synthesis routes (reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one), the following solvents are targeted:

| Solvent | ICH Class | PDE (mg/day) | Concentration Limit (ppm) | Primary Ion (m/z) | Secondary Ion (m/z) |

| Methanol | 2 | 30.0 | 3000 | 31 | 29, 32 |

| Ethanol | 3 | 50.0 | 5000 | 31 | 45, 46 |

| Acetonitrile | 2 | 4.1 | 410 | 41 | 40, 39 |

| Dichloromethane | 2 | 6.0 | 600 | 49 | 84, 86 |

| Ethyl Acetate | 3 | 50.0 | 5000 | 43 | 61, 70 |

| Toluene | 2 | 8.9 | 890 | 91 | 92, 65 |

*Class 3 limits are default; manufacturer specifications may vary.

Method Development Logic

The following decision matrix illustrates the scientific rationale behind the instrument parameters selected for this protocol.

Figure 1: Method Development Decision Matrix. Logic flow for selecting solvent systems, headspace parameters, and detection modes.

Experimental Protocol

Chemicals and Reagents

-

Diluent: Dimethyl sulfoxide (DMSO) / Water (50:50 v/v). Note: DMSO is required to solubilize the Fenfluramine HCl salt fully and prevent "salting out" effects in the headspace.

-

Standards: Certified Reference Materials (CRMs) for all target solvents.

-

Internal Standard (IS): Fluorobenzene or d6-Benzene (10 µg/mL in diluent).

Instrumentation

-

GC System: Agilent 8890 or equivalent.

-

Detector: Single Quadrupole MS (e.g., 5977B) with High-Efficiency Source (HES).

-

Headspace Sampler: Valve-and-loop or Pressure-loop system (e.g., Agilent 7697A).

Instrument Conditions

| Parameter | Setting | Rationale |

| Column | DB-624 (30 m × 0.25 mm × 1.4 µm) | Standard USP G43 phase; thick film focuses volatiles. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS efficiency. |

| Oven Program | 40°C (hold 5 min) → 10°C/min → 240°C (hold 2 min) | Low initial temp is critical for MeOH/EtOH resolution. |

| Inlet | Split Ratio 10:1, 200°C | Prevents column overload from DMSO solvent expansion. |

| HS Oven | 80°C | High enough to volatilize Toluene, low enough to prevent degradants. |

| HS Equilibration | 20 minutes | Sufficient for thermodynamic equilibrium of Class 2 solvents. |

| MS Source/Quad | 230°C / 150°C | Standard tuning temperatures. |

| Acquisition | SIM Mode (See Table in Sec 2) | Maximizes signal-to-noise (S/N) for trace quantitation. |

Standard & Sample Preparation

-

Stock Standard Solution: Accurately weigh target solvents into a 100 mL volumetric flask containing Diluent. Dilute to volume to achieve concentrations at the ICH limit (e.g., 3000 ppm for Methanol).

-

Internal Standard Solution: Prepare 10 ppm Fluorobenzene in Diluent.

-

Working Standard: Dilute Stock Solution 1:10 with Internal Standard Solution.

-

Sample Preparation: Weigh 100 mg of Fenfluramine HCl into a 20 mL headspace vial. Add 5.0 mL of Internal Standard Solution. Cap and crimp immediately.

Analytical Workflow

Figure 2: Analytical Workflow. From sample weighing to mass spectral quantitation.

Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity

-

Protocol: Inject Diluent, Internal Standard, and Spiked Sample.

-

Acceptance: No interfering peaks at the retention time of target solvents (m/z specific). Mass spectral purity > 90% for all targets.

Linearity

-

Protocol: Prepare 5 concentration levels ranging from 10% to 150% of the ICH limit.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike Fenfluramine HCl samples at 50%, 100%, and 150% of the limit.

-

Acceptance: Mean recovery 80–120%.

Precision (Repeatability)

-

Protocol: 6 replicate injections of the sample spiked at 100% limit.

-

Acceptance: RSD

15% (for trace level) or

Troubleshooting & Critical Process Parameters (CPPs)

-

Issue: Poor Sensitivity for Methanol.

-

Cause: Methanol has a low response factor and high water solubility.

-

Fix: Increase HS oven temperature to 85°C or increase the "Loop Fill" time to pressurize the vial further. Ensure SIM ion 31 is dwell-time optimized (e.g., 50ms).

-

-

Issue: Carryover.

-

Cause: High boiling solvents (DMSO) condensing in the transfer line.

-

Fix: Ensure Transfer Line temperature is at least 20°C higher than the HS Oven (set to 110°C). Use a post-run bake-out of the column at 240°C for 5 minutes.

-

-

Issue: Split Peaks.

-

Cause: Solvent mismatch or transfer line cold spots.

-

Fix: Use a 1mm ID liner (SPME type) or standard split liner with wool to aid volatilization.

-

References

-

ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation, 2021.[2] Link

-

ICH Q2 (R2). Validation of Analytical Procedures. International Council for Harmonisation, 2023.[3] Link

-

USP <467>. Residual Solvents.[1][4][5][6][7][8] United States Pharmacopeia.[4][5][7][9][10] (Requires Subscription).

-

FDA Guidance. Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration, 2021. Link

-

Thermo Fisher Scientific. Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC. Application Note 10681.[7] Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. agilent.com [agilent.com]

- 6. gcms.cz [gcms.cz]

- 7. gcms.cz [gcms.cz]

- 8. resolvemass.ca [resolvemass.ca]

- 9. shimadzu.com [shimadzu.com]

- 10. chromatographyonline.com [chromatographyonline.com]

preparative HPLC for isolation of fenfluramine impurities

An Application Note for the Isolation and Purification of Fenfluramine Impurities Using Preparative High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Criticality of Purity in Fenfluramine Synthesis

Fenfluramine, a phenethylamine derivative, has a storied history, initially as an anorectic agent and more recently repurposed for the treatment of severe epileptic conditions like Dravet syndrome.[1][2] Chemically, fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine) is a chiral molecule, and its primary metabolite, norfenfluramine, is also pharmacologically active.[3][4] The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include process-related byproducts, degradation products, or stereoisomers.[5][6]

For a drug like fenfluramine, ensuring the purity of the API is not merely a matter of quality control but a fundamental requirement for safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control over impurities.[7][8][9] The ICH Q3A guidelines, for instance, require the identification and characterization of any impurity present above a certain threshold, a task that necessitates the physical isolation of these compounds in their pure form.[7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of preparative High-Performance Liquid Chromatography (HPLC) to isolate fenfluramine impurities. We will move from the foundational development of a robust analytical method to the strategic scale-up for preparative chromatography, culminating in a detailed protocol for isolating and purifying these critical minor components for subsequent structural elucidation.

Part 1: The Blueprint for Separation: Analytical Method Development

The success of any preparative HPLC effort is built upon a well-resolved and robust analytical method. The goal at the analytical stage is not speed or throughput, but maximal selectivity and resolution, which provides the necessary foundation for a successful scale-up. A systematic approach to method development is crucial.[10]

Chromatographic System Screening: A Multifaceted Approach

The initial step involves screening a variety of column chemistries and mobile phase conditions to identify the optimal parameters for separating fenfluramine from its diverse range of potential impurities. Fenfluramine is a basic compound, and its impurities can range from precursors to regioisomers and degradation products, each with unique physicochemical properties.[5][11]

-

Column Selection Rationale:

-

Reverse-Phase (Achiral): C18 columns are the workhorse for separating compounds based on hydrophobicity and are an excellent starting point for process-related and degradation impurities.[12] The subtle differences in structure between fenfluramine and its analogs often require high-efficiency columns with smaller particle sizes (e.g., <5 µm) for adequate resolution during method development.

-

Chiral Stationary Phases (CSPs): Given that fenfluramine is a chiral molecule, separating its enantiomers (d- and l-fenfluramine) and the diastereomers of its metabolites is essential. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for a broad range of chiral compounds and are the recommended starting point for stereoisomer separation.[13][14][15]

-

-

Mobile Phase Optimization:

-

pH Control: As a secondary amine, fenfluramine's retention on a reverse-phase column is highly dependent on the mobile phase pH. Screening a pH range from acidic (e.g., pH 2.5-3.5) to neutral is critical to modulate the ionization state of the analyte and impurities, thereby altering selectivity.[10]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Screening both is recommended, as they offer different selectivities. Acetonitrile typically provides sharper peaks and lower viscosity, while methanol can offer unique selectivity for aromatic compounds.

-

Volatile Buffers: For methods intended for scale-up where mass spectrometry (MS) is used for peak tracking and fractions will be lyophilized, the use of volatile buffers like ammonium formate or ammonium acetate is essential.

-

Caption: Workflow for analytical HPLC method development.

Data Presentation: Analytical Screening Conditions

The following table outlines typical starting conditions for screening.

| Parameter | Condition 1 (Acidic) | Condition 2 (Near Neutral) | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm | Standard high-resolution reverse-phase column. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | 10 mM Ammonium Acetate, pH 6.5 | Volatile buffers suitable for MS and preparative work. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier. |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | Broad gradient to elute all components. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | 30 °C | Controlled temperature for reproducibility. |

| Detection | UV at 210 nm, Diode Array Detector | UV at 210 nm, Diode Array Detector | 210 nm provides good sensitivity for the phenyl ring.[16] |

Part 2: From Analytical Insight to Preparative Scale

Scaling up an analytical method to a preparative scale is a systematic process designed to maximize throughput while preserving the critical resolution between the target impurity and the main API peak.[17]

The Loading Study: Defining the Limit

Before moving to a larger column, a loading study must be performed on the analytical column. This involves incrementally increasing the mass of the sample injected onto the column until the resolution between the peak of interest and its nearest neighbor decreases to an unacceptable level (typically a resolution value, Rs < 1.5). This study determines the maximum loading capacity of the stationary phase under the chosen conditions and is essential for calculating the expected throughput on the preparative column.[17]

Scaling Calculations and System Considerations

The transition to a larger column requires adjusting the flow rate and injection volume to maintain linear velocity and achieve a similar chromatogram. The scaling factor is based on the ratio of the columns' cross-sectional areas.

-

Flow Rate Scale-Up:

-

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

-

-

Injection Volume Scale-Up:

-

The injection volume is scaled based on the loading study results and the column volume ratio. The goal is to inject the maximum possible mass per run.

-

A true preparative HPLC system is required, equipped with high-pressure pumps capable of delivering higher flow rates (e.g., >50 mL/min), a larger sample loop, and an automated fraction collector.

Caption: General workflow for preparative HPLC isolation.

Part 3: A Step-by-Step Protocol for Impurity Isolation

This section provides a detailed, self-validating protocol for isolating a hypothetical process-related impurity, "Impurity F," from a crude batch of fenfluramine HCl. We assume Impurity F is slightly less retained than fenfluramine under reverse-phase conditions.

Step 1: Sample Preparation

-

Weigh 1.0 gram of crude fenfluramine HCl into a clean glass vial.

-

Add a minimal amount of dimethyl sulfoxide (DMSO) to dissolve the sample completely. Causality: DMSO is a strong solvent suitable for many APIs, but its use should be minimized as it can be difficult to remove.

-

Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration determined by the loading study (e.g., 50 mg/mL).

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the preparative column.

Step 2: Analytical Method for Purity Check

This method will be used to identify the target peak and to check the purity of collected fractions.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 15 min, hold at 60% B for 2 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection | DAD, 210 nm |

Step 3: Preparative HPLC Method

The following parameters are scaled from the analytical method for a 21.2 x 150 mm preparative column.

| Parameter | Setting | Rationale & In-Field Insight |

| Column | C18, 21.2 x 150 mm, 5 µm | Larger diameter for higher loading. Larger particles reduce backpressure. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 in Water | Same as analytical to maintain selectivity. |

| Mobile Phase B | Acetonitrile | Same as analytical. |

| Gradient | Focused Gradient: 15% B to 45% B over 12 min | A "focused" or "shallow" gradient around the elution point of the target peaks improves resolution under high load.[6] |

| Flow Rate | 21.5 mL/min | Scaled geometrically from the 1.0 mL/min analytical flow rate. |

| Injection Volume | 1.0 mL (containing 50 mg of crude sample) | Maximizes throughput based on prior loading study. |

| Detection | UV, 210 nm (using a prep flow cell) | A flow cell with a shorter path length is used to avoid detector saturation from the high concentration of the main peak. |

Step 4: Fraction Collection

-

Set up the fraction collector to trigger based on a UV signal threshold.[18] Causality: Threshold-based collection is more robust against small shifts in retention time compared to simple time-based collection.

-

Program the collection parameters to begin collecting just before the Impurity F peak begins to elute and end just after the peak returns to baseline, before the main fenfluramine peak.

-

Perform multiple injections of the crude sample, collecting the corresponding fractions for each run into the same set of tubes to accumulate sufficient material.

Step 5: Post-Isolation Processing

-

Purity Analysis: Inject a small aliquot from each collected fraction tube (or a pooled sample) into the analytical HPLC system (Step 2) to confirm its purity. Only pool fractions that meet the required purity level (e.g., >98%).

-

Solvent Removal:

-

Combine the pure fractions into a round-bottom flask.

-

Remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

-

Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and place it on a lyophilizer until a dry, solid powder of the purified Impurity F is obtained.

-

-

Final Characterization: The isolated impurity is now ready for definitive structural elucidation via techniques like NMR and high-resolution mass spectrometry.

Conclusion

The isolation of impurities from an active pharmaceutical ingredient like fenfluramine is a meticulous but essential process in drug development. It ensures patient safety and satisfies stringent regulatory requirements. This application note has detailed a systematic and scientifically grounded approach, beginning with the logical development of a high-resolution analytical method and culminating in a scalable preparative HPLC protocol. By understanding the causality behind each experimental choice—from column and mobile phase selection to the specifics of a loading study and fraction collection strategy—researchers can confidently and efficiently isolate impurities for full characterization, ultimately contributing to the development of safer and more effective medicines.

References

-

IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

-

Srinivas, N. R., Shyu, W. C., & Barbhaiya, R. H. (1995). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed. [Link]

-

Reading Scientific Services Ltd. (n.d.). Preparative Chromatography: A Holistic Approach. RSSL. [Link]

-

New Drug Approvals. (2021). Fenfluramine Hydrochloride. newdrugapprovals.org. [Link]

-

Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Veeprho. [Link]

- Guerin, D., Le, T., & Zhang, T. (2021). Fenfluramine compositions and methods of preparing the same.

-

National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

-

El-Kosasy, A. M., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. [Link]

-

Vander Heyden, Y., & Dumarey, M. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). chiral switch. WJPR. [Link]

-

Wikipedia. (n.d.). Fenfluramine. Wikipedia. [Link]

-

Sourbron, J., et al. (2022). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. [Link]

-

U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. FDA. [Link]

-

Welch, C. J., et al. (2010). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]

-

PharmaCompass. (n.d.). Fenfluramine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Pevarello, P., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. [Link]

-

U.S. Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

-

New Drug Approvals. (n.d.). Fenfluramine. newdrugapprovals.org. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

-

U.S. Food and Drug Administration. (2005). Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. [Link]

Sources

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 5. veeprho.com [veeprho.com]

- 6. Fenfluramine Impurity|High-Quality Research Standards [benchchem.com]

- 7. fda.gov [fda.gov]

- 8. Impurities in Drug Substances and Products [usp.org]

- 9. uspnf.com [uspnf.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. biomedres.us [biomedres.us]

- 13. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 17. lcms.cz [lcms.cz]

- 18. rssl.com [rssl.com]

Application Note: High-Resolution Impurity Profiling of Fenfluramine API using Q-TOF MS

Executive Summary

Fenfluramine (Fintepla®) has seen a resurgence as a vital therapy for Dravet syndrome.[1] However, its historical withdrawal (as part of "Fen-Phen") due to valvulopathy necessitates an exceptionally rigorous safety profile.[1] While triple quadrupole (QQQ) systems are standard for quantifying known targets, they lack the resolution to identify unknown degradants or process impurities.[1]

This protocol details the application of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for the comprehensive impurity profiling of Fenfluramine API.[1] By leveraging high-resolution accurate mass (HRAM) data (<5 ppm error), we establish a self-validating workflow to distinguish isobaric impurities, identify oxidative degradants, and screen for genotoxic concerns like nitrosamines.[1]

Technical Background & Mechanism

The Analytical Challenge

Fenfluramine (

Standard low-resolution MS cannot distinguish between:

-

Regioisomers: 2-, 3- (active), and 4-trifluoromethyl isomers (Identical

).[1] -

Isobaric Interferences: Impurities with mass defects too subtle for single-quadrupole detection.[1]

Why Q-TOF?

The Q-TOF geometry combines the filtering capability of a quadrupole with the flight-time measurement of a TOF tube.[1]

-

MS1 Accuracy: Allows determination of elemental formulas for unknowns.[1]

-

MS/MS Fragmentation: The collision cell allows us to break down the molecule.[1] For Fenfluramine, the stability of the 3-(trifluoromethyl)benzyl cation (

159.[1]04) serves as a diagnostic anchor.[1] Any shift in this fragment indicates modification on the aromatic ring; stability of this fragment with a shift in the parent mass indicates modification on the ethyl-amine chain.[1]

Experimental Protocol

Chemicals and Reagents[1]

-

Reference Standard: Fenfluramine HCl (>99.0% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

-

Additives: Formic Acid (FA) or Ammonium Formate (to protonate the secondary amine).[1]

Liquid Chromatography (LC) Conditions

Chromatographic resolution is critical to separate the 2-, 3-, and 4- isomers, which Q-TOF cannot distinguish by mass alone.[1]

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | High surface area for retention of small polar amines.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures Fenfluramine ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for basic compounds than Methanol.[1] |

| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation efficiency.[1] |

| Gradient | 0-2 min: 5% B (Isocratic hold)2-15 min: 5% | Shallow gradient required to separate Norfenfluramine from the parent drug.[1] |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer kinetics.[1] |

Q-TOF MS Parameters

The source is operated in Positive Electrospray Ionization (ESI+) mode.[1]

| Parameter | Setting | Rationale |

| Ion Mode | ESI Positive | Secondary amines ionize readily in positive mode.[1] |

| Mass Range | Covers parent ( | |

| Acquisition Rate | 3 spectra/sec | Ensures >15 points across the chromatographic peak for accurate quantification.[1] |

| Reference Mass | Purine ( | Critical: Continuous internal calibration ("LockSpray") to maintain <2 ppm accuracy.[1] |

| Collision Energy | Ramped (10 – 40 eV) | Low energy preserves the molecular ion; high energy generates structural fragments.[1] |

Analytical Workflow & Logic

The following diagram illustrates the decision tree for identifying an unknown impurity peak in the Fenfluramine chromatogram.

Figure 1: Logic flow for structural elucidation of Fenfluramine related substances using Q-TOF MS.

Results & Discussion: Impurity Identification

Identification of Norfenfluramine (Metabolite/Degradant)[1][2]

-

Observation: A peak eluting earlier than Fenfluramine (more polar).[1]

-

Accurate Mass: Measured

204.0995.[1] -

Mass Defect Analysis:

-

MS/MS Verification: The spectrum retains the

159.04 fragment (trifluoromethylbenzyl cation), confirming the aromatic ring is intact.[1]

Screening for Nitrosamines (N-nitroso-fenfluramine)

Given current regulatory scrutiny (ICH M7), screening for nitrosamines is mandatory.[1]

-

Target Formula:

(Replacement of amine H with NO). -

Theoretical Mass: 261.1215 Da (

).[1] -

Protocol: Extract Ion Chromatogram (EIC) for 261.1215 ± 10 ppm.

-

Confirmation: Presence of characteristic loss of NO radical (-30 Da) in MS/MS.[1]

Oxidative Degradation

Forced degradation (peroxide stress) often yields N-oxides.[1]

-

Mass Shift: +15.9949 Da (

).[1] -

Differentiation:

References

-

European Medicines Agency (EMA). "Fintepla (fenfluramine) Assessment Report."[1] EMA/399037/2020.[1] Link[1]

-

O'Callaghan, R., et al. "Fenfluramine Impurity Profiling: Analytical Challenges."[1] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1][2] (Contextual grounding based on standard impurity profiling literature).

-

U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry, 2021. Link

-

PubChem. "Fenfluramine Compound Summary."[1] National Library of Medicine.[1] Link

-

Barco, S., et al. "Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1][2] Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]

- 3. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Capillary Electrophoresis for Fenfluramine Impurity Profiling and Chiral Separation

Executive Summary

Fenfluramine (FFA), recently repurposed as Fintepla for the treatment of Dravet syndrome, requires rigorous quality control due to its complex stereochemistry and metabolic profile. Unlike traditional HPLC, Capillary Electrophoresis (CE) offers a unique orthogonal separation mechanism based on charge-to-mass ratio and inclusion complexation.

This guide provides a validated protocol for the simultaneous separation of Fenfluramine enantiomers (

Introduction & Scientific Rationale

The Analytical Challenge

Fenfluramine is a phenethylamine derivative containing a chiral center.[1] While the racemic mixture is often prescribed, the enantiomers exhibit distinct pharmacological and toxicological profiles.

-

Analyte: Fenfluramine (

).[2] -

Major Impurity: Norfenfluramine (N-dealkylated metabolite,

). -

Critical Quality Attribute: Enantiomeric purity and segregation of the nor-metabolite.

Why Capillary Electrophoresis?

For basic drugs like Fenfluramine, CE offers distinct advantages over HPLC:

-

Chiral Resolution: Cyclodextrins in the mobile phase act as "pseudo-stationary phases," allowing for dynamic chiral recognition without expensive chiral columns.

-

Counter-Current Mobility: At low pH, the amine analytes are cationic (migrating to cathode), while the sulfated cyclodextrins are anionic (migrating to anode). This opposing movement maximizes the effective interaction time and resolution.

-

Green Chemistry: Aqueous buffers replace organic solvents (Acetonitrile/Methanol).

Separation Mechanism

The separation relies on the formation of transient inclusion complexes between the hydrophobic phenyl ring of Fenfluramine and the hydrophobic cavity of the Cyclodextrin (CD).

Figure 1: Mechanism of Chiral Separation. The cationic analyte is slowed differentially by the anionic chiral selector based on the stability of the inclusion complex.

Experimental Protocol

Instrumentation & Reagents

-

System: CE System with DAD/UV detector (e.g., Agilent 7100 or Sciex PA 800 Plus).

-

Capillary: Uncoated Fused Silica,

I.D. -

Temperature:

(Critical for complex stability). -

Detection: UV Absorbance at 200 nm (primary) and 214 nm (reference).

-

Reagents:

-

Phosphoric Acid (85%)

-

Triethanolamine (TEA)

-

Highly Sulfated

-Cyclodextrin (HS- -

Methanol (LC-MS grade)

-

Buffer Preparation (Background Electrolyte - BGE)

Target: 50 mM Phosphate Buffer, pH 2.5 containing 15 mg/mL HS-

-

Base Buffer: Dissolve

of Phosphoric acid (85%) in -

pH Adjustment: Adjust pH to 2.5 using Triethanolamine (TEA). Note: TEA also acts as a dynamic coating to reduce wall adsorption.

-

Chiral Selector: Add 1.5 g of Highly Sulfated

-CD to -

Degassing: Sonicate for 5 minutes. Do not filter after adding CD to avoid concentration changes.

Sample Preparation

-

Stock Solution: Dissolve 10 mg Fenfluramine HCl in 10 mL Methanol (

). -

Working Standard: Dilute Stock 1:10 with Water (Not BGE) to obtain

.-

Note: Keeping organic solvent <10% in the final injection plug preserves the stacking effect.

-

Separation Conditions Table

| Parameter | Setting | Rationale |

| Polarity | Normal (+ to -) | Analyte is cationic; migrates to cathode. |

| Voltage | + 20 kV | High field strength for narrow peaks. |

| Injection | 50 mbar for 5 sec | Hydrodynamic injection for precision. |

| Capillary Temp | 20°C | Lower temp enhances chiral recognition ( |

| Run Time | 15 minutes | Sufficient for all isomers to migrate. |

| Ramp Time | 0.5 minutes | Prevents thermal shock/bubble formation. |

Method Development & Optimization Workflow

The following logic tree illustrates the decision-making process for optimizing the separation if resolution is insufficient.

Figure 2: Optimization Strategy. Systematic adjustment of CD concentration and Temperature are the primary levers for chiral resolution.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running unknown samples.

-

Migration Time Repeatability: RSD < 1.0% (n=6 injections).

-

Peak Area Precision: RSD < 2.0% (using corrected area

). -

Resolution (

): -

Tailing Factor:

(Symmetry is critical for impurity integration).

Troubleshooting Guide

-

Current Drops to Zero: Likely bubble formation. Solution: Degas BGE thoroughly and use a voltage ramp (0 to 20kV over 0.5 min).

-

Migration Time Drift: Capillary wall modification. Solution: Flush with 0.1M NaOH (2 min) followed by Water (2 min) and BGE (5 min) between every run.

-

Low Sensitivity: Fenfluramine has low UV absorbance. Solution: Use "bubble cell" capillaries or switch to contactless conductivity detection (C4D) if UV limit of detection (LOD) is insufficient.

References

-

Review of CE in Impurity Profiling: Hancu, G., et al. (2023). "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." Journal of Pharmaceutical and Biomedical Analysis.

-

Chiral Separation Mechanisms: Scriba, G. K. E. (2016). "Enantiomer Separations by Capillary Electrophoresis." Methods in Molecular Biology.

-

Fenfluramine Pharmacokinetics & Stereochemistry: Wong, J., et al. (2023). "Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats." Epilepsia.

-

General CE Chiral Strategy (Sulfated CDs): Bio-Rad Technical Note. "An Introduction to Chiral Analysis by Capillary Electrophoresis."

-

Fenfluramine Chemical Data (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3337, Fenfluramine.

Sources

- 1. Fenfluramine Impurity|High-Quality Research Standards [benchchem.com]

- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective gas chromatographic assay with electron-capture detection for dl-fenfluramine and dl-norfenfluramine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Fenfluramine Impurity Separation

Welcome to the Technical Support Center for the analytical determination of fenfluramine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing High-Performance Liquid Chromatography (HPLC) methods for fenfluramine impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

Understanding Fenfluramine and Its Impurities

Fenfluramine is a substituted amphetamine analog that has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1] Due to its therapeutic use, particularly in pediatric populations, stringent control of impurities is critical to ensure patient safety and product efficacy. Impurities in fenfluramine can originate from the synthetic process or arise from degradation.[2][3]

Common Process-Related Impurities:

-

Regioisomers: 2-Fenfluramine and 4-Fenfluramine are potential impurities arising from the synthesis.[3]

-

Precursors and Intermediates: Unreacted starting materials and intermediates such as 2-(3-(trifluoromethyl)phenyl)acetic acid and 1-(3-(trifluoromethyl)phenyl)propan-2-one can be carried through the synthesis.[3][4]

-

Fenfluramine Alcohol: An impurity that can be formed during the manufacturing process.[3]

Common Degradation Products:

-

Norfenfluramine: The major metabolite of fenfluramine, which can also be present as a degradation product.[3]

-

Oxidative Degradants: Fenfluramine is susceptible to oxidation, leading to the formation of various related substances.[3] Forced degradation studies have shown the formation of byproducts consistent with the addition of an oxygen atom.[3]

-

Photolytic Degradants: While relatively stable, fenfluramine can undergo slow degradation upon exposure to UV light.[3]

A robust, stability-indicating HPLC method is essential to separate and quantify these impurities accurately.[3]

Strategic Approach to Mobile Phase Optimization

The key to a successful separation of fenfluramine and its impurities lies in the strategic optimization of the HPLC mobile phase. Fenfluramine is a basic compound, which presents specific challenges in reversed-phase chromatography, such as peak tailing due to interactions with residual silanols on the silica-based stationary phase.[5] Our optimization strategy will focus on mitigating these effects and achieving optimal resolution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of fenfluramine and its impurities, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for the fenfluramine peak?

A1: Peak tailing for basic compounds like fenfluramine is a common issue in reversed-phase HPLC.[5] It is primarily caused by secondary interactions between the protonated amine group of fenfluramine and ionized residual silanol groups on the silica-based column packing material.[5]

-

Causality: At mid-range pH values, residual silanols (Si-OH) on the silica backbone of the stationary phase can become deprotonated (SiO-), creating negatively charged sites. The positively charged (protonated) fenfluramine molecules can interact with these sites via a secondary ion-exchange mechanism, leading to a mixed-mode retention and resulting in tailed peaks.[5]

-

Solutions:

-

Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing the secondary interactions.

-

Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are effectively end-capped have a much lower concentration of accessible silanol groups, significantly reducing peak tailing for basic analytes.

-

Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.

-

Consider a Different Stationary Phase: A column with a different stationary phase, such as a C18-PFP (pentafluorophenyl), can offer alternative selectivity and may reduce tailing.[6]

-

Q2: My resolution between two critical impurity peaks is decreasing over time. What could be the cause?

A2: A loss of resolution can be attributed to several factors, often related to the column or the mobile phase.

-

Causality:

-

Column Degradation: Prolonged use, especially at pH extremes or high temperatures, can lead to stationary phase degradation or loss, resulting in a decline in column performance. For silica-based columns, high pH can dissolve the silica backbone.[5]

-

Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase, such as incorrect pH adjustment or organic modifier composition, can alter the selectivity of the separation.

-

Column Contamination: Accumulation of strongly retained sample components on the column can alter its chemistry and affect resolution.

-

-

Solutions:

-

Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove any contaminants.

-

Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components and particulates.

-

Verify Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for every run.

-

Monitor Column Performance: Track column performance parameters like theoretical plates and peak asymmetry over time to anticipate column failure.

-

Q3: I'm observing a drifting baseline, especially during a gradient run. What should I do?

A3: A drifting baseline in gradient elution is often related to the mobile phase components having different UV absorbance at the detection wavelength.

-

Causality: If the mobile phase components (e.g., buffer salts, acid additives) have different UV absorbance characteristics, the baseline will drift as the mobile phase composition changes throughout the gradient.

-

Solutions:

-

Use a Reference Wavelength: If using a diode array detector (DAD), a reference wavelength can be set to compensate for baseline drift.

-

Choose a Mobile Phase with Low UV Absorbance: Select buffers and additives that have minimal absorbance at your detection wavelength. For example, phosphate buffers have a lower UV cutoff than acetate buffers.

-

Ensure High-Purity Solvents and Reagents: Use HPLC-grade solvents and high-purity reagents to minimize absorbing impurities.

-

Q4: Can I use an isocratic method for this compound analysis?

A4: While an isocratic method may be suitable for a simple separation of fenfluramine from a few known impurities with similar polarities, a gradient method is generally recommended for impurity profiling.

-

Causality: Fenfluramine impurities can have a wide range of polarities. An isocratic method optimized for early-eluting polar impurities may result in very long retention times and broad peaks for late-eluting non-polar impurities. Conversely, an isocratic method with a high organic content to elute non-polar impurities quickly may not provide sufficient resolution for early-eluting polar compounds.

-

Recommendation: A gradient elution method allows for the separation of a wider range of impurities with good peak shape and within a reasonable run time. A "scouting" gradient is a good starting point for method development.

Experimental Protocols & Methodologies

Recommended Starting HPLC Method for this compound Profiling

This method is a robust starting point for the separation of fenfluramine from its known process-related and degradation impurities. Further optimization may be required based on the specific impurity profile of your sample.

Table 1: Recommended Starting HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for fenfluramine and its relatively non-polar impurities.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to suppress silanol ionization and improve peak shape for the basic analyte.[6] |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |

| Gradient | See Table 2 | A gradient is necessary to elute impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |

| Detection | UV at 210 nm | Fenfluramine and its impurities have UV absorbance at lower wavelengths.[4] |

| Injection Volume | 10 µL | A standard injection volume. |

| Diluent | Mobile Phase A / Acetonitrile (90:10) | To ensure good peak shape and compatibility with the mobile phase. |

Table 2: Recommended Gradient Elution Profile

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Forced Degradation Study Protocol

Forced degradation studies are crucial for developing a stability-indicating method and identifying potential degradation products.[7]

Step-by-Step Protocol:

-

Prepare Stock Solution: Prepare a stock solution of fenfluramine hydrochloride in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an appropriate duration.

-

Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase diluent. Analyze by HPLC to assess for degradation and the formation of new peaks.

Visualizing the Workflow

Logical Flow for Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of fenfluramine and its impurities.

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting Peak Tailing for Basic Analytes

This decision tree provides a logical path for troubleshooting peak tailing issues with basic compounds like fenfluramine.

Caption: A decision tree for troubleshooting peak tailing.

References

-

Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fenfluramine-impurities. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). 212102Orig1s000. Retrieved from [Link]

-

Cleanchem. (n.d.). This compound 1 Hydrochloride | CAS No: NA. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]

- Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.

-

Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and validation of a stability indicating RP-HPLC method. Retrieved from [Link]

-

MDPI. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Retrieved from [Link]

-

PubMed. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2025). Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Retrieved from [Link]

-

LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

PubMed. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Retrieved from [Link]

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

PubChem. (n.d.). Fenfluramine. Retrieved from [Link]

-

ResearchGate. (2025). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Fintepla, INN-fenfluramine. Retrieved from [Link]

-

MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Retrieved from [Link]

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

-

Journal of Analytical & Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2026). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. veeprho.com [veeprho.com]

- 3. This compound|High-Quality Research Standards [benchchem.com]

- 4. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 5. waters.com [waters.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]